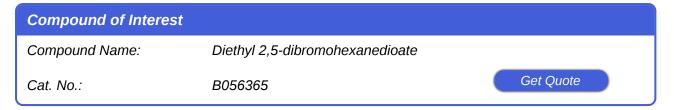


A Comprehensive Technical Guide to Diethyl 2,5dibromohexanedioate: Physical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dibromohexanedioate (CAS No. 869-10-3) is a halogenated diester that serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature, owing to the two bromine atoms, makes it a versatile intermediate for creating complex molecular architectures with precise stereochemistry.[1] This technical guide provides a detailed overview of the physical properties of **Diethyl 2,5-dibromohexanedioate**, alongside a representative experimental protocol for its synthesis. This information is critical for its application in pharmaceutical development, polymer chemistry, and materials science.[1][2]

Physical and Chemical Properties

The physical characteristics of **Diethyl 2,5-dibromohexanedioate** are well-documented, providing essential data for its handling, storage, and application in various chemical reactions. The compound typically appears as an off-white or brown solid.[3][4]



Property	Value	Source
Molecular Formula	C10H16Br2O4	[5][6]
Molecular Weight	360.04 g/mol	[5][7]
Melting Point	65-67 °C	[5][7][8]
66-68 °C	[3]	
Boiling Point	134 °C @ 0.5 mmHg	
Density	1.581 g/cm ³	[4]
~1.7082 g/cm³ (estimate)	[5][7]	
Flash Point	107 °C	[4]
158.6 °C	[7]	
170.4 °C	[5]	_
Refractive Index	~1.5010 (estimate)	[5][7]
Vapor Pressure	2.59E-05 mmHg @ 25°C	[5][7]
Solubility	Soluble in alcohol, ether, acetone; Insoluble in water.	[5]
Appearance	Off-white Powder/Solid	[3]
Brown Solid	[4]	
White crystals	[5]	_

Experimental Protocols: Synthesis of Diethyl 2,5-dibromohexanedioate

The synthesis of **Diethyl 2,5-dibromohexanedioate** is a multi-step process that begins with adipic acid. The following protocol is a representative example of its laboratory-scale production.[7][8]



Step 1: Formation of Adipoyl Chloride Adipic acid is first converted to adipoyl chloride. This is achieved by reacting adipic acid with thionyl chloride.

Procedure: Adipic acid (3.93 mol) is added in small portions to thionyl chloride (5.44 mol) over 2 hours at 65 °C. The mixture is then heated and stirred for an additional 3.5 hours at 70 °C until gas evolution ceases.[7][8]

Step 2: α,α' -Dibromination The resulting adipoyl chloride undergoes free-radical bromination at the two alpha-carbons.

Procedure: The solution is irradiated with a UV lamp (e.g., 2x 120W) while bromine (12.48 mol) is added dropwise over 7 hours at a temperature of 85-95 °C.[7][8]

Step 3: Esterification The dibrominated acid chloride is then esterified to yield the final product.

• Procedure: After the bromine addition is complete, the reaction mixture is cooled and poured into ethanol (96%) at -5 °C. The mixture is then stirred for one week at room temperature to yield **Diethyl 2,5-dibromohexanedioate**.[7][8]

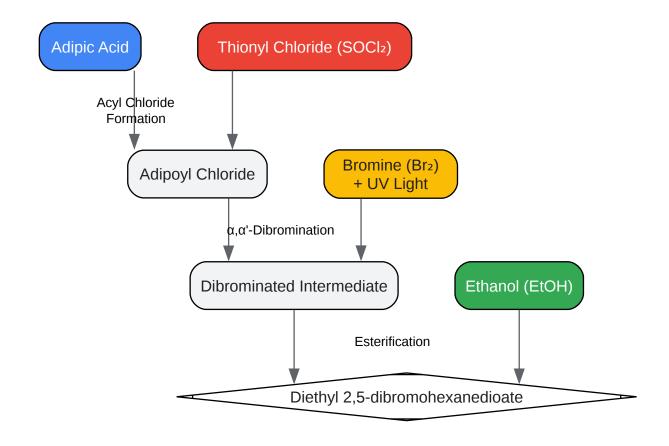
A related procedure for the synthesis of the dimethyl ester involves refluxing adipic acid with thionyl chloride, followed by the addition of bromine and heating. The excess thionyl chloride is removed under reduced pressure, and the product is crystallized after reaction with methanol.

[9]

Logical Workflow for Synthesis

The synthesis of **Diethyl 2,5-dibromohexanedioate** follows a clear and logical progression from readily available starting materials. This workflow is visualized in the diagram below.





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Caption: Synthesis pathway of **Diethyl 2,5-dibromohexanedioate**.

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